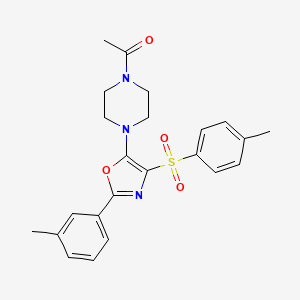

![molecular formula C17H17FN6O2 B2543070 7-(4-fluoroanilino)-2-[2-oxo-2-(1-pyrrolidinyl)ethyl][1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one CAS No. 1251691-62-9](/img/structure/B2543070.png)

7-(4-fluoroanilino)-2-[2-oxo-2-(1-pyrrolidinyl)ethyl][1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of triazolopyrimidines as anticancer agents involves a multi-step process. Starting with 5-chloro-6-(trifluorophenyl)-N-fluoroalkyl [1,2,4]triazolo[1,5-a]pyrimidin-7-amine, the compounds are obtained by treating with an alcohol, a thiol, or an alkylamine. The structure-activity relationship (SAR) indicates that certain substituents are necessary for optimal activity. Specifically, a (1S)-2,2,2-trifluoro-1-methylethylamino group or a 2,2,2-trifluoroethylamino group at the 5-position and fluoro atoms ortho to the triazolopyrimidine core are crucial. The best activity is observed with an oxygen linkage followed by a three-methylene unit and an alkylamino or hydroxy group para to the triazolopyrimidine core on the phenyl ring .

Molecular Structure Analysis

The molecular structures of the synthesized compounds are confirmed using 1H and 13C NMR spectral data. Tautomeric preferences are established through 2D NOESY experiments. The presence of fluorine atoms is a significant feature in these molecules, as they are introduced in the final step of synthesis through cyclocondensation. The fluorine atoms play a critical role in the biological activity of these compounds .

Chemical Reactions Analysis

The triazolopyrimidines exhibit a unique mechanism of action by promoting tubulin polymerization in vitro. Unlike other compounds that bind competitively with paclitaxel, these triazolopyrimidines inhibit the binding of vincas to tubulin. This unique mechanism allows them to overcome resistance attributed to several multidrug resistance transporter proteins .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as solubility, stability, and reactivity, are influenced by the presence of fluorine atoms and the specific substituents attached to the triazolopyrimidine core. The fluorinated aryl fragment contributes to the antiproliferative activity against various cancer cell lines, and the lack of inhibitory activity against bovine dihydrofolate reductase (DHFR) suggests that the compounds act through mechanisms other than DHFR inhibition .

属性

IUPAC Name |

7-(4-fluoroanilino)-2-(2-oxo-2-pyrrolidin-1-ylethyl)-[1,2,4]triazolo[4,3-a]pyrimidin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FN6O2/c18-12-3-5-13(6-4-12)19-14-7-10-23-16(20-14)21-24(17(23)26)11-15(25)22-8-1-2-9-22/h3-7,10H,1-2,8-9,11H2,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVBMHOYDDNJIIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)CN2C(=O)N3C=CC(=NC3=N2)NC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FN6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(4-fluoroanilino)-2-[2-oxo-2-(1-pyrrolidinyl)ethyl][1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-(2,6-Dichlorophenyl)cyclopropyl]prop-2-enamide](/img/structure/B2542987.png)

![N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-(m-tolyloxy)acetamide](/img/structure/B2542990.png)

![8-methoxy-1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2542991.png)

![6-chloro-N'-[2-(2,4-dimethylanilino)acetyl]pyridine-3-carbohydrazide](/img/structure/B2542993.png)

![2-[[4-benzyl-5-[(1-methylpyrrol-2-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-hydroxyacetamide](/img/structure/B2542995.png)

![3,9a-dimethyl-4-(4-nitrophenyl)-3a,4,9,9a-tetrahydro-1H-pyrazolo[3,4-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2542997.png)

![Ethyl 3-(4-chlorophenyl)-4-oxo-5-[(3,4,5-trimethoxybenzoyl)amino]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2543002.png)

![[8-(3,4-Dimethylphenyl)sulfonyl-[1,3]dioxolo[4,5-g]quinolin-7-yl]-phenylmethanone](/img/structure/B2543005.png)

![3-(4-Chlorophenyl)-3-[(2-{[1-(4-chlorophenyl)-3-(4-methoxyphenyl)-3-oxopropyl]sulfanyl}ethyl)sulfanyl]-1-(4-methoxyphenyl)-1-propanone](/img/structure/B2543008.png)

![2-[(3,4-Dichlorophenyl)methylsulfanyl]-3-(4-fluorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2543009.png)

![6-chloro-4-(2-fluorophenyl)-2-(2-methoxybenzyl)-2H-benzo[e][1,2,3]thiadiazine 1,1-dioxide](/img/structure/B2543011.png)